![molecular formula C13H18ClF2NO B13490752 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a difluoromethoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethoxyphenylmethyl Group: This step involves the reaction of the piperidine ring with a difluoromethoxyphenylmethyl halide under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine nitrogen.
Wissenschaftliche Forschungsanwendungen
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Wirkmechanismus
The mechanism of action of 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoromethoxyphenylmethyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[4-(Methoxy)phenyl]methyl}piperidine hydrochloride
- 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
- 4-{[4-(Chloromethoxy)phenyl]methyl}piperidine hydrochloride
Uniqueness
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride is unique due to the presence of the difluoromethoxy group, which can influence its chemical properties, biological activity, and pharmacokinetic profile. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H18ClF2NO |
|---|---|
Molekulargewicht |
277.74 g/mol |
IUPAC-Name |
4-[[4-(difluoromethoxy)phenyl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H17F2NO.ClH/c14-13(15)17-12-3-1-10(2-4-12)9-11-5-7-16-8-6-11;/h1-4,11,13,16H,5-9H2;1H |
InChI-Schlüssel |
RIGOSPBXADFTLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=CC=C(C=C2)OC(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


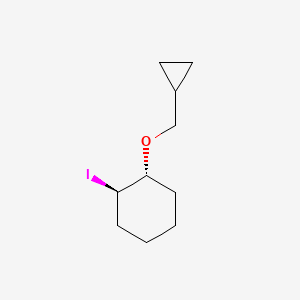
![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)

![2H,3H-furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B13490684.png)
![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
![tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans](/img/structure/B13490690.png)

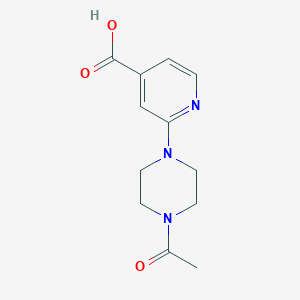

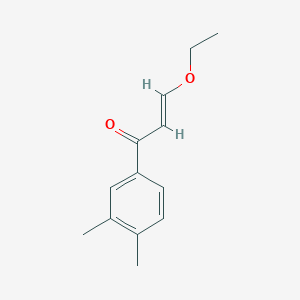
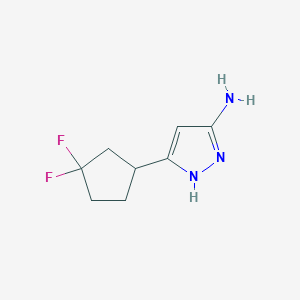
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
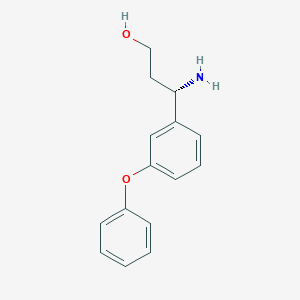
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
